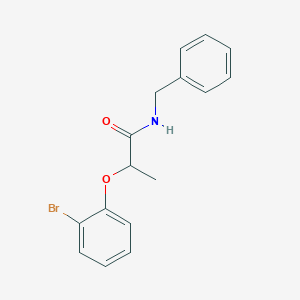

N-benzyl-2-(2-bromophenoxy)propanamide

Descripción general

Descripción

N-benzyl-2-(2-bromophenoxy)propanamide, also known as BBPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBPP belongs to a class of compounds known as amides and has been shown to exhibit a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Mutagenic Effects

- Study on Mutagenicity in Salmonella typhimurium : N-benzyl-2-(2-bromophenoxy)propanamide was found to exhibit mutagenic activity in Salmonella typhimurium, independent of its enantiomeric configuration. Alterations to its chemical structure, such as adding a methyl group at the benzylic carbon, resulted in diastereomers lacking this activity. However, racemic ring-substituted methoxy and hydroxy derivatives displayed mutagenic properties (Dolzani et al., 1992).

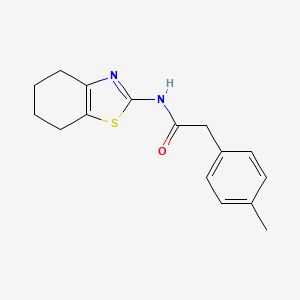

Bioactive Constituents in Marine Organisms

- Isolation from Jolyna laminarioides : A compound structurally related to N-benzyl-2-(2-bromophenoxy)propanamide, specifically Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, was isolated from the methanolic extract of Jolyna laminarioides. It exhibited chymotrypsin inhibitory activity and showed activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

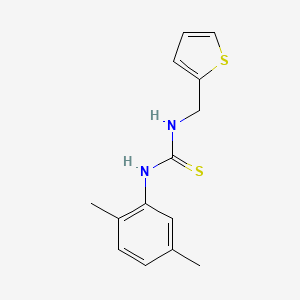

Antioxidant and Biofilm Inhibition Properties

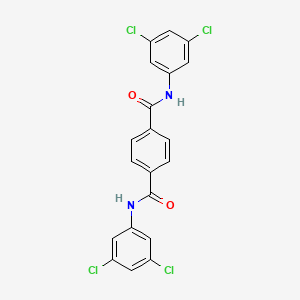

- Study on Derivatives for Antioxidant and Biofilm Inhibition : A series of derivatives, benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, were synthesized and assessed for antioxidant, biofilm inhibition, and mutagenic activities. It was found that compounds with electron-donating groups enhanced antioxidant capabilities. These compounds were more active against Gram-negative bacterial strains in biofilm inhibition studies (Sheikh et al., 2021).

Dendritic Macromolecule Synthesis

- Application in Dendritic Macromolecules : N-benzyl-2-(2-bromophenoxy)propanamide-related compounds were utilized in a novel convergent growth approach for the synthesis of dendritic macromolecules. This methodology allows for precise control over the nature and placement of peripheral groups in hyperbranched macromolecules (Hawker & Fréchet, 1990).

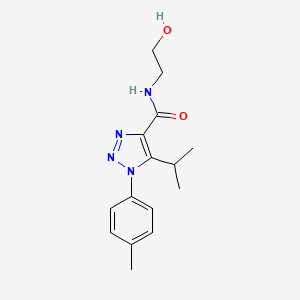

Anticonvulsant Studies

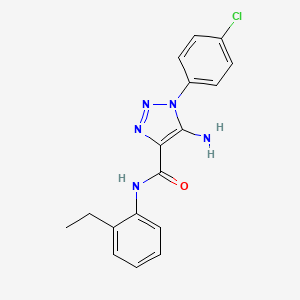

- Anticonvulsant Activity of Related Compounds : Studies on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally similar to N-benzyl-2-(2-bromophenoxy)propanamide, indicated significant potential against generalized seizures. They showed more potency than standard drugs like phenytoin in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).

Synthesis of Aromatic Amines

- Conversion to Primary and Secondary Aromatic Amines : A reaction involving 2-aryloxy-2-methylpropanamides, similar to N-benzyl-2-(2-bromophenoxy)propanamide, led to the formation of N-aryl-2-hydroxy-2-methyl propanamides. These compounds, upon hydrolysis, yield anilines, demonstrating a pathway for synthesizing aromatic amines (Coutts & Southcott, 1990).

Propiedades

IUPAC Name |

N-benzyl-2-(2-bromophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-12(20-15-10-6-5-9-14(15)17)16(19)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACVYHXYVRMMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(2-bromophenoxy)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4844321.png)

![4-[4-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4844328.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4844329.png)

![methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4844340.png)

![N,N,3-trimethyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4844344.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B4844352.png)

![N-(2-ethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4844358.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4844360.png)

![methyl 1-cyclopropyl-2-[(4-fluorobenzyl)thio]-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4844391.png)